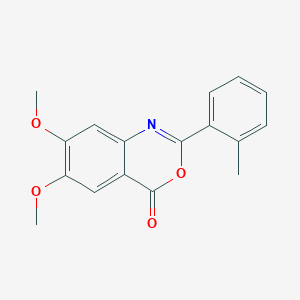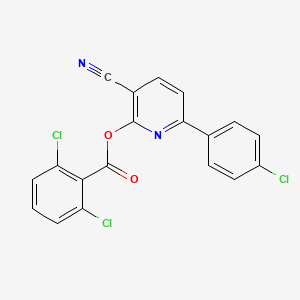
6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, carboxylate, and chloro groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, or it could participate in addition reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple chloro groups could increase the compound’s density and boiling point, while the cyano and carboxylate groups could impact its polarity and reactivity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- The compound has been involved in the synthesis of polyhydroxyindolizidines through derivatives of 4-Octulose, demonstrating its utility in complex organic synthesis processes aimed at producing biologically active molecules (Izquierdo et al., 1999).
- Studies on the reaction of 1,3-Oxazinium Salt with active methylene compounds indicate the formation of various pyridine derivatives, showcasing the compound's potential in facilitating diverse chemical transformations (Shibuya & Kurabayashi, 1975).
- Research on hydrogen bonding in anticonvulsant enaminones has highlighted the importance of specific chemical groups for the formation of stable molecular structures, which may have implications for the design of new pharmaceuticals (Kubicki et al., 2000).
Molecular Docking and Antimicrobial Activity
- Synthesis and structure-activity relationship (SAR) studies of certain derivatives have identified potent and selective inverse agonists for the hCB1 receptor, illustrating the chemical's relevance in medicinal chemistry (Meurer et al., 2005).
- Research on the synthesis, molecular docking, and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has shown antimicrobial and antioxidant activity, suggesting potential applications in the development of new therapeutic agents (Flefel et al., 2018).
Environmental Applications
- Studies on the preparation of controlled-release herbicides from esters of starches have explored the use of derivatives for environmental management, aiming at more sustainable agricultural practices (Mehltretter et al., 1974).
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields like medicinal chemistry, depending on its biological activity .
Propiedades
IUPAC Name |
[6-(4-chlorophenyl)-3-cyanopyridin-2-yl] 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl3N2O2/c20-13-7-4-11(5-8-13)16-9-6-12(10-23)18(24-16)26-19(25)17-14(21)2-1-3-15(17)22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZGXIULDKZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

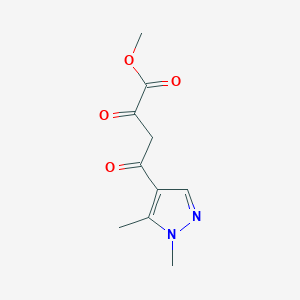

![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)
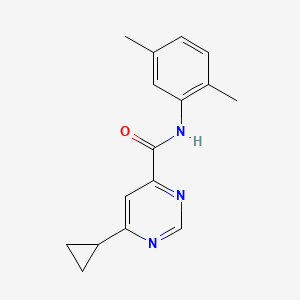
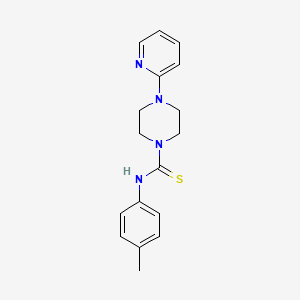
![(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2645726.png)

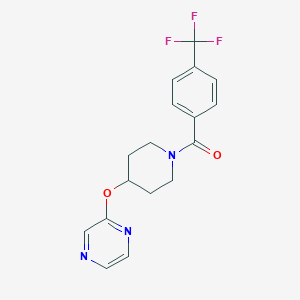
![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)
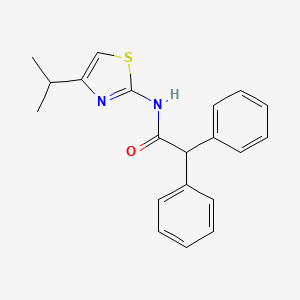
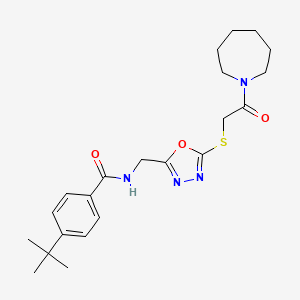
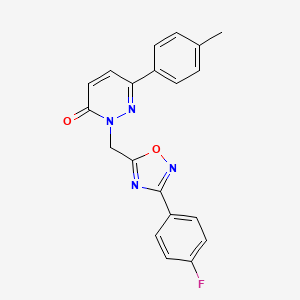
![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)
